cyclopenta-1,3-diene;hafnium(4+);trichloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

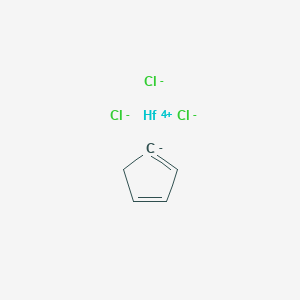

cyclopenta-1,3-diene;hafnium(4+);trichloride is a complex chemical compound with the molecular formula C5H5Cl3Hf. It is known for its unique properties and is used in various scientific research applications. The compound is characterized by the presence of hafnium, a transition metal, coordinated with cyclopenta-1,3-dien-1-ide and chloride ligands .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

cyclopenta-1,3-diene;hafnium(4+);trichloride can be synthesized through the reaction of hafnium tetrachloride with cyclopenta-1,3-diene in the presence of a suitable reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture sensitivity .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

cyclopenta-1,3-diene;hafnium(4+);trichloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hafnium oxide and other by-products.

Reduction: Reduction reactions can convert it into lower oxidation state hafnium compounds.

Substitution: The chloride ligands can be substituted with other ligands, leading to the formation of new coordination complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hafnium oxide, while substitution reactions can produce a variety of new hafnium coordination complexes .

Applications De Recherche Scientifique

Catalysis

Cyclopenta-1,3-diene; hafnium(4+); trichloride serves as a catalyst in various organic synthesis reactions. Its unique electronic properties allow it to facilitate the formation of complex organic molecules through:

- C–C Bond Formation : The compound can catalyze reactions that form carbon-carbon bonds, essential in synthesizing larger organic structures.

- Polymerization Reactions : It is used in polymer chemistry to initiate polymerization processes, leading to the development of new materials with tailored properties .

Materials Science

In materials science, this compound is crucial for developing innovative materials with unique properties. Its role includes:

- Synthesis of Hafnium-containing Materials : It acts as a precursor for synthesizing hafnium-based materials that exhibit high thermal stability and mechanical strength.

- Nanostructured Materials : The compound's ability to form coordination complexes enables the creation of nanostructured materials that have applications in electronics and photonics.

Chemistry and Coordination Complexes

Cyclopenta-1,3-diene; hafnium(4+); trichloride is also utilized in synthesizing other hafnium-containing compounds. Its reactivity allows for:

- Formation of New Coordination Complexes : By substituting chloride ligands with other ligands, researchers can create a variety of new complexes that may have distinct chemical properties or reactivities.

- Research into Electron-deficient Complexes : Studies have shown that this compound can be involved in reactions that explore the chemistry of electron-deficient complexes, which are significant for understanding transition metal catalysis .

Biological and Medicinal Applications

Emerging research suggests potential applications in biology and medicine. The compound may influence biological pathways through its coordination chemistry, although these applications are still under investigation.

Case Study 1: Catalytic Activity

A study demonstrated the catalytic activity of cyclopenta-1,3-diene; hafnium(4+); trichloride in the synthesis of complex organic molecules. The research focused on its ability to facilitate C–C bond formation under mild conditions, showcasing its efficiency compared to traditional catalysts .

Case Study 2: Material Development

Research involving this compound has led to the development of hafnium-based nanomaterials with enhanced thermal properties. These materials were synthesized using cyclopenta-1,3-diene; hafnium(4+); trichloride as a precursor, highlighting its significance in advancing material science .

Mécanisme D'action

The mechanism by which hafnium chloride cyclopenta-1,3-dien-1-ide (1/3/1) exerts its effects involves the coordination of hafnium with ligands, which influences the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Zirconium chloride cyclopenta-1,3-dien-1-ide (1/3/1): Similar in structure but contains zirconium instead of hafnium.

Titanium chloride cyclopenta-1,3-dien-1-ide (1/3/1): Another similar compound with titanium as the central metal.

Uniqueness

cyclopenta-1,3-diene;hafnium(4+);trichloride is unique due to the specific properties imparted by hafnium, such as its higher density and different reactivity compared to zirconium and titanium analogs. These differences make it valuable for specific applications where these unique properties are advantageous .

Activité Biologique

Cyclopenta-1,3-diene; hafnium(4+); trichloride, commonly known as cyclopentadienylhafnium trichloride (CpHfCl3), is a coordination compound that has garnered attention for its potential applications in catalysis and materials science. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- IUPAC Name : Cyclopenta-1,3-diene; hafnium(4+); trichloride

- Molecular Formula : C5H5Cl3Hf

- CAS Number : 61906-04-5

- Molecular Weight : 304.54 g/mol

- Structure : The compound consists of a hafnium atom coordinated to three chloride ions and a cyclopentadienyl anion.

Biological Activity Overview

The biological activity of CpHfCl3 has been primarily investigated in the context of its catalytic properties rather than direct biological effects. However, its interactions with biological molecules and potential toxicity have also been explored.

Catalytic Properties

Cyclopentadienylhafnium trichloride is known for its role as a catalyst in various chemical reactions, particularly in polymerization processes. For instance, it has been used effectively in the syndiospecific polymerization of styrene, demonstrating high catalytic activity and selectivity under specific conditions. The efficiency of this catalyst can be influenced by factors such as temperature and the presence of electron-donating groups on the substrate .

Case Studies and Research Findings

- Polymerization Studies :

- Toxicity Assessments :

- Mechanistic Insights :

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | Cyclopenta-1,3-diene; hafnium(4+); trichloride |

| Molecular Formula | C5H5Cl3Hf |

| CAS Number | 61906-04-5 |

| Molecular Weight | 304.54 g/mol |

| Melting Point | 125 °C |

Propriétés

Numéro CAS |

61906-04-5 |

|---|---|

Formule moléculaire |

C5H5Cl3Hf |

Poids moléculaire |

349.9 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;hafnium(4+);trichloride |

InChI |

InChI=1S/C5H5.3ClH.Hf/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+4/p-3 |

Clé InChI |

UCOMIWSJGCHOQK-UHFFFAOYSA-K |

SMILES |

C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Hf+4] |

SMILES canonique |

[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Hf+4] |

Pictogrammes |

Corrosive |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.